molecular formula C11H10ClFO3 B1302651 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid CAS No. 845790-44-5

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid

Cat. No.: B1302651
CAS No.: 845790-44-5
M. Wt: 244.64 g/mol
InChI Key: GWPVAONYRKBXDR-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-fluorobenzene, which undergoes a series of reactions to introduce the valeric acid moiety.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rates and yields.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to improve efficiency and reduce production costs.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorophenylboronic acid: Similar in structure but with a boronic acid group instead of a valeric acid moiety.

    3-Chloro-4-fluorophenylboronic acid: Another structurally related compound with different positioning of the chloro and fluoro groups.

    4-Fluoro-3-chlorophenylboronic acid: Similar functional groups but different chemical properties due to the boronic acid group.

Uniqueness

5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the valeric acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-(4-chloro-3-fluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPVAONYRKBXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373962
Record name 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-44-5
Record name 5-(4-Chloro-3-fluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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